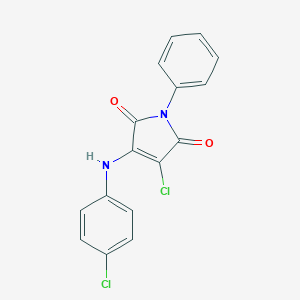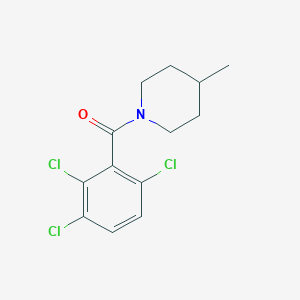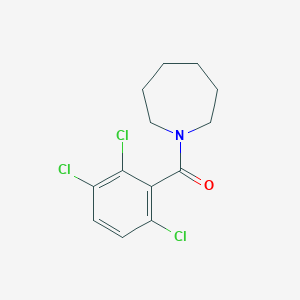
3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro and phenyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 4-chloroaniline with maleic anhydride in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-chloroaniline attacks the carbonyl carbon of maleic anhydride, leading to the formation of the pyrrole ring. The reaction conditions generally include heating the reactants at elevated temperatures (around 150-200°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH₂), thiols (R-SH), or alkoxides (R-O⁻) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学研究应用
3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but contains a fluorine atom instead of a second chlorine atom.
3-Chloro-4-iodoaniline: Contains an iodine atom instead of a second chlorine atom.
3-Chloro-4-methoxyaniline: Contains a methoxy group instead of a second chlorine atom.
Uniqueness
3-chloro-4-(4-chloroanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and biologically active molecules.
属性
CAS 编号 |
251640-05-8 |
|---|---|
分子式 |
C16H10Cl2N2O2 |
分子量 |
333.2g/mol |
IUPAC 名称 |
3-chloro-4-(4-chloroanilino)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-6-8-11(9-7-10)19-14-13(18)15(21)20(16(14)22)12-4-2-1-3-5-12/h1-9,19H |
InChI 键 |
ASNRYHWNIAMMBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(bicyclo[2.2.1]hept-5-en-2-ylmethylene)-2-(4-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B379797.png)
![Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B379801.png)
![1-(4-Ethylpiperazin-1-yl)-3-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B379803.png)
![2-[2-[4-[2-Hydroxy-3-(3,4,5-trimethoxybenzyl)oxy-propyl]piperazino]ethyl]benzo[de]isoquinoline-1,3-quinone;hydrochloride](/img/structure/B379804.png)

![N-(2-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B379806.png)

![4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide](/img/structure/B379808.png)
![METHYL 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B379809.png)
![dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379812.png)
![dimethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379815.png)
![ethyl 2-((5-(((4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B379817.png)
![dimethyl 2-[(2-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379818.png)
![dimethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379819.png)
